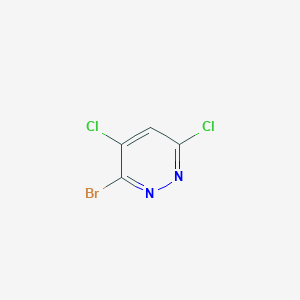![molecular formula C50H66O2 B14080250 (1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B14080250.png)
(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol is a complex organic compound characterized by its unique binaphthalene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol typically involves multi-step organic reactions. The process often starts with the preparation of the binaphthalene core, followed by the introduction of the isopropyl groups and the hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the binaphthalene core.
Substitution: The isopropyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Industry
Industrially, (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol: A stereoisomer with different biological activity.
(1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-dione: A similar compound with ketone groups instead of hydroxyl groups.
Uniqueness
The uniqueness of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol lies in its specific stereochemistry and the presence of hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C50H66O2 |
|---|---|
Molekulargewicht |
699.1 g/mol |
IUPAC-Name |
1-[2-hydroxy-3-[2,4,6-tri(propan-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-yl]-3-[2,4,6-tri(propan-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C50H66O2/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47(49(43)51)48-38-20-16-14-18-34(38)22-44(50(48)52)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h21-32,51-52H,13-20H2,1-12H3 |
InChI-Schlüssel |
DQHUFASTYWHBGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=C3CCCCC3=C2)C4=C5CCCCC5=CC(=C4O)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


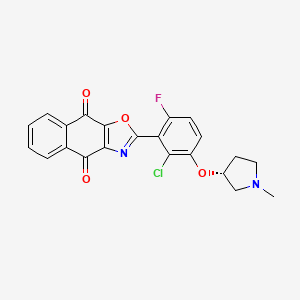
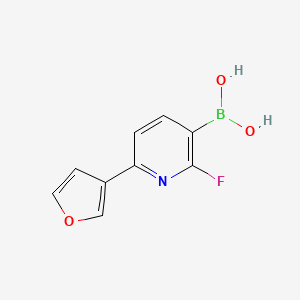
![1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080193.png)
![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)
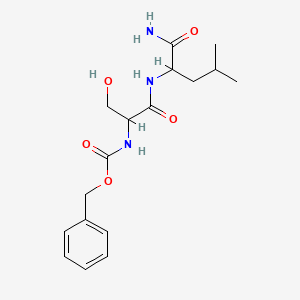
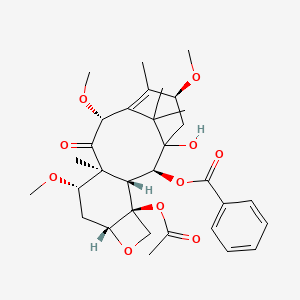
![4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline](/img/structure/B14080218.png)
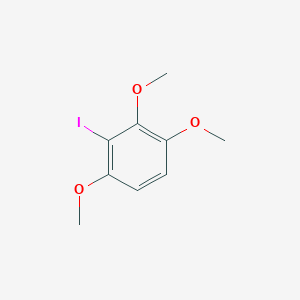
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14080236.png)
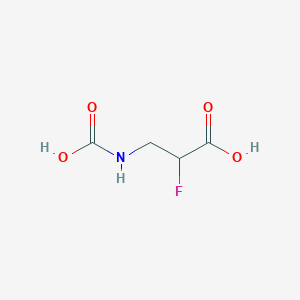
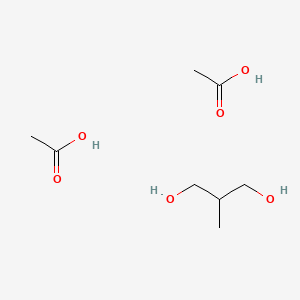
![N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14080249.png)
